molecular formula C16H21ClN2O3 B1227574 4-Chloro-3-[[2-(4-methyl-1-piperidinyl)-1-oxoethyl]amino]benzoic acid methyl ester

4-Chloro-3-[[2-(4-methyl-1-piperidinyl)-1-oxoethyl]amino]benzoic acid methyl ester

Cat. No. B1227574
M. Wt: 324.8 g/mol
InChI Key: VMEHJKKDVHVRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-[[2-(4-methyl-1-piperidinyl)-1-oxoethyl]amino]benzoic acid methyl ester is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amino Acid Derivatives : The creation of new amino acid derivatives involving similar chemical structures has been explored. For instance, Riabchenko et al. (2020) investigated amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, demonstrating the potential for synthesizing complex amino acid sulfonamide derivatives (Riabchenko et al., 2020).

  • Development of Radiopharmaceuticals : The compound has been used in the synthesis of radiolabeled compounds for potential use in medical imaging. For example, Standridge and Swigor (1991) synthesized a complex compound for potential application in radiopharmaceuticals, highlighting the versatility of similar chemical structures in medical imaging (Standridge & Swigor, 1991).

  • Drug Development : The chemical structure is similar to compounds explored for their potential in drug development. Baumgarth, Beier, and Gericke (1997) investigated benzoylguanidines as Na+/H+ exchanger inhibitors, which could be an adjunctive therapy in treating acute myocardial infarction. This research indicates the relevance of such compounds in therapeutic applications (Baumgarth, Beier, & Gericke, 1997).

  • Structural Characterization in Drug Development : The structural characterization of similar compounds has been crucial in developing new drugs. Leonardi et al. (1993) reported on the structural characterization of an antispasmodic drug for the lower urinary tract, demonstrating the importance of understanding the molecular structure for drug development (Leonardi et al., 1993).

Environmental and Analytical Applications

  • Selective Precipitation of Anions : Heininger and Meloan (1992) synthesized a compound to selectively precipitate anions from aqueous solutions. This research shows the potential application of similar compounds in environmental chemistry for removing and recovering specific anions from solutions (Heininger & Meloan, 1992).

properties

Product Name

4-Chloro-3-[[2-(4-methyl-1-piperidinyl)-1-oxoethyl]amino]benzoic acid methyl ester

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.8 g/mol

IUPAC Name

methyl 4-chloro-3-[[2-(4-methylpiperidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C16H21ClN2O3/c1-11-5-7-19(8-6-11)10-15(20)18-14-9-12(16(21)22-2)3-4-13(14)17/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,20)

InChI Key

VMEHJKKDVHVRQV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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